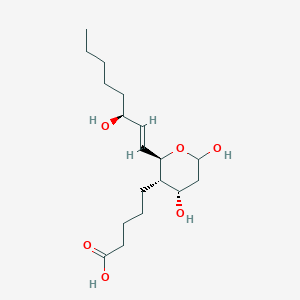

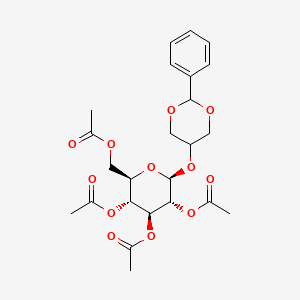

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

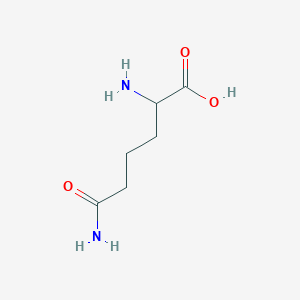

The compound “2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate” is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids . It’s used for chiral derivatization, and it’s available for HPLC labeling .

Synthesis Analysis

The synthesis of related compounds involves a multistep reaction that eventually leads to a mixture of hemiacetal and the desired compound, from which the latter could be isolated in pure form by crystallization .Chemical Reactions Analysis

The propargyl function in organic synthesis in general and in carbohydrate chemistry in particular is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .Physical And Chemical Properties Analysis

The compound “2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate” has a molecular weight of 389.38 . It’s a solid at 20°C and should be stored under inert gas . It’s soluble in dichloromethane .Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate

Scientific Field

This compound is used in the field of Biochemistry .

Application

It is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids .

Methods of Application

The compound is used for the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .

Results or Outcomes

The outcomes of these procedures are not specified in the source.

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

Scientific Field

This compound is used in the field of Organic Chemistry .

Application

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .

Methods of Application

Phosphorylated derivatives have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .

Results or Outcomes

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate

Application

It is used in the synthesis of disaccharides .

Methods of Application

The compound is used for the formation of diastereomers .

Results or Outcomes

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride

Application

It is used in the study of substrates for inositol synthase .

Methods of Application

The compound is used for the preparation of anionic surfactants .

Safety And Hazards

Future Directions

properties

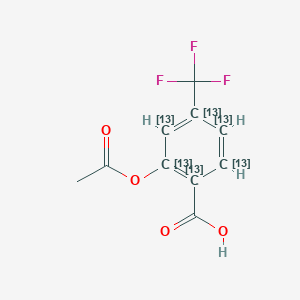

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2-phenyl-1,3-dioxan-5-yl)oxy]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O12/c1-13(25)29-12-19-20(32-14(2)26)21(33-15(3)27)22(34-16(4)28)24(36-19)35-18-10-30-23(31-11-18)17-8-6-5-7-9-17/h5-9,18-24H,10-12H2,1-4H3/t18?,19-,20-,21+,22-,23?,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCALRXNXUDXSR-BTNZFBCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858431 |

Source

|

| Record name | 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol | |

CAS RN |

213264-93-8 |

Source

|

| Record name | 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)